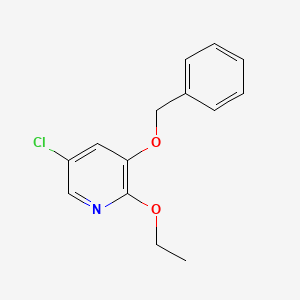

3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethoxy-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-2-17-14-13(8-12(15)9-16-14)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAHLCQXFXIFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682442 | |

| Record name | 3-(Benzyloxy)-5-chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-13-6 | |

| Record name | 3-(Benzyloxy)-5-chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloro-2-ethoxypyridine: A Versatile Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates information from analogous structures and relevant synthetic methodologies to offer a detailed profile for researchers in drug discovery and organic synthesis. This guide will cover its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), and a discussion of its potential role as a key building block in the development of novel therapeutics, particularly leveraging the common occurrence of substituted pyridine scaffolds in pharmaceuticals.[1][2][3][4]

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of FDA-approved drugs and biologically active compounds.[2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and the versatility with which it can be functionalized make it a privileged structure in medicinal chemistry.[1] Modifications to the pyridine core, such as the introduction of chloro, alkoxy, and benzyloxy groups, allow for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its pharmacokinetic and pharmacodynamic profile.[2]

This compound (CAS No. 1245563-13-6) represents a trifunctionalized pyridine derivative with significant potential as a synthetic intermediate. The presence of a chloro group provides a handle for cross-coupling reactions, the ethoxy group can influence solubility and metabolic stability, and the benzyloxy group serves as a versatile protecting group or a pharmacophoric element.[5] This guide aims to provide a thorough understanding of this compound's chemical nature to facilitate its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1245563-13-6 | Internal Database |

| Molecular Formula | C₁₄H₁₄ClNO₂ | [6] |

| Molecular Weight | 263.72 g/mol | [6] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

Synthesis and Reaction Mechanisms

A plausible synthetic route to this compound can be conceptualized based on established pyridine chemistry, particularly the synthesis of related 2-alkoxypyridines. A likely precursor is a di- or tri-substituted pyridine that can be selectively functionalized.

A potential synthetic pathway could commence from 2-amino-5-chloropyridine, a commercially available starting material. The synthesis would proceed through diazotization to yield 2-hydroxy-5-chloropyridine, followed by nitration and subsequent reduction to introduce an amino group at the 3-position. This amino group can then be diazotized to yield a hydroxyl group, which is subsequently benzylated. The final step would involve the ethoxylation of the 2-position.

A more direct, and likely higher-yielding, approach would start from a pre-functionalized pyridine ring. A plausible multi-step synthesis is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a proposed method based on analogous reactions found in the literature for the synthesis of alkoxy-substituted pyridines.[7]

Step 1: Synthesis of 3-(Benzyloxy)-2,5-dichloropyridine

-

To a solution of 2,3,5-trichloropyridine (1.0 eq) in anhydrous toluene, add sodium benzyl oxide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-(Benzyloxy)-2,5-dichloropyridine.

Step 2: Synthesis of this compound

-

Dissolve 3-(Benzyloxy)-2,5-dichloropyridine (1.0 eq) in anhydrous ethanol.

-

Add sodium ethoxide (1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

-

Ethoxy Group: A triplet at approximately 1.4-1.5 ppm (3H, -OCH₂CH ₃) and a quartet at around 4.4-4.5 ppm (2H, -OCH ₂CH₃).

-

Benzyloxy Group: A singlet for the benzylic protons (-OCH ₂Ph) around 5.1-5.2 ppm (2H) and a multiplet for the aromatic protons of the phenyl ring between 7.3 and 7.5 ppm (5H).

-

Pyridine Ring: Two doublets in the aromatic region, one for the proton at the 4-position and one for the proton at the 6-position, likely between 7.5 and 8.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would exhibit signals corresponding to the fourteen carbon atoms of the molecule. Based on data for substituted pyridines, the approximate chemical shifts are as follows:[8]

-

Ethoxy Group: ~15 ppm (-OCH₂C H₃) and ~65 ppm (-OC H₂CH₃).

-

Benzyloxy Group: ~70 ppm (-OC H₂Ph) and aromatic signals between 127-137 ppm.

-

Pyridine Ring: The carbon atoms of the pyridine ring would appear between approximately 110 and 160 ppm. The carbon bearing the ethoxy group (C2) would be significantly downfield, as would the carbon bearing the benzyloxy group (C3).

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z 263 would be expected. The fragmentation pattern would likely involve:[2][9][10]

-

Loss of the ethoxy group: A fragment corresponding to the loss of ·OCH₂CH₃.

-

Benzylic cleavage: A prominent peak at m/z 91, corresponding to the benzyl cation [C₇H₇]⁺.

-

Cleavage of the benzyl ether: Loss of the benzyloxy radical.

-

Loss of chlorine: A fragment corresponding to [M-Cl]⁺.

The presence of the chlorine atom would also result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Applications in Drug Discovery

While no specific drug candidates have been publicly disclosed that directly incorporate the this compound moiety, its structural features suggest its utility as a versatile intermediate in medicinal chemistry.

Caption: Role of this compound in a drug discovery workflow.

The chlorine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or amino substituents. This is a common strategy for building molecular complexity and exploring structure-activity relationships (SAR).

The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage to reveal a reactive phenol for further derivatization. Alternatively, the benzyloxy moiety itself can be a key pharmacophoric feature, interacting with biological targets.[5]

Safety and Handling

Specific safety data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a chemical intermediate with considerable potential in the field of medicinal chemistry. Its trifunctionalized pyridine core offers multiple avenues for synthetic elaboration, making it a valuable building block for the creation of diverse chemical libraries for drug screening and lead optimization. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors. Further research into its reactivity and applications is warranted and will undoubtedly contribute to the development of novel therapeutic agents.

References

-

The Role of Pyridine Intermediates in Modern Drug Discovery. (URL: [Link])

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. (URL: [Link])

-

Choudhary, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Polycyclic Aromatic Compounds. (URL: [Link])

-

Choudhary, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. (URL: [Link])

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. (URL: [Link])

- Google Patents. (n.d.). Synthetic method of 2, 3, 5-trichloropyridine. (URL: )

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])

-

Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. (URL: [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]

- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloro-2-ethoxypyridine: Synthesis, Characterization, and Applications in Drug Discovery

CAS Number: 1245563-13-6

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a substituted pyridine derivative of significant interest in medicinal chemistry. While specific literature on this exact compound is sparse, this guide synthesizes information from related structures and general principles of pyridine chemistry to present a plausible synthetic approach, detailed characterization, and potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic utility of this molecule as a versatile building block for novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its prevalence stems from its ability to enhance key pharmacological properties, including metabolic stability, permeability, potency, and binding affinity to biological targets.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with protein receptors.[2] Furthermore, the pyridine ring is readily amenable to substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3]

This compound incorporates several functional groups that make it a particularly valuable intermediate in drug discovery. The chloro-substituent at the 5-position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of molecular diversity.[4] The ethoxy group at the 2-position and the benzyloxy group at the 3-position influence the molecule's electronic properties, lipophilicity, and potential metabolic pathways. The benzyloxy group can also serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later synthetic stage to introduce further modifications.[5]

This guide will delve into a proposed synthetic route for this compound, its characterization, and its potential as a key building block in the development of novel therapeutics.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Scheme

The proposed synthesis commences with the nitration of a suitable pyridine precursor, followed by a series of functional group manipulations including chlorination, reduction, diazotization, and etherification to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Amino-5-chloropyridine

-

To a stirred solution of 2-amino-5-chloropyridine in aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1 hour at the same temperature.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product, 2-hydroxy-5-chloropyridine, with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: The diazotization reaction is a standard method for converting an amino group on an aromatic ring into a diazonium salt, which is a good leaving group and can be subsequently displaced by a hydroxyl group upon heating in an aqueous acidic medium.[8]

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

-

To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, add 2-hydroxy-5-chloropyridine portion-wise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated product, 2-hydroxy-3-nitro-5-chloropyridine, by filtration.

-

Wash the solid with cold water until the washings are neutral and dry the product.

Causality: The hydroxyl group at the 2-position is an activating group, directing the electrophilic nitration to the ortho and para positions. In this case, nitration is expected to occur at the 3-position.

Step 3: Reduction of the Nitro Group and Subsequent Diazotization

-

Reduce the nitro group of 2-hydroxy-3-nitro-5-chloropyridine to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Isolate the resulting 3-amino-5-chloro-2-hydroxypyridine.

-

Perform a second diazotization reaction on the amino group as described in Step 1 to yield 2,3-dihydroxy-5-chloropyridine.[8]

Causality: The reduction of the nitro group to an amine is a crucial step to introduce a functional group that can be converted into a hydroxyl group.

Step 4: Selective Benzylation of the 3-Hydroxyl Group

-

To a solution of 2,3-dihydroxy-5-chloropyridine in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

-

Add benzyl bromide dropwise and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product, 3-(benzyloxy)-5-chloro-2-hydroxypyridine, with an organic solvent.

-

Purify the product by column chromatography.

Causality: The hydroxyl group at the 3-position is generally more acidic and nucleophilic than the one at the 2-position in such pyridine systems, allowing for selective benzylation under controlled conditions.

Step 5: Ethylation of the 2-Hydroxyl Group

-

To a solution of 3-(benzyloxy)-5-chloro-2-hydroxypyridine in a suitable solvent (e.g., THF or DMF), add a base such as sodium hydride.

-

Add ethyl iodide or ethyl bromide and stir the reaction mixture at room temperature until completion.

-

Quench the reaction carefully with water and extract the final product, this compound, with an organic solvent.

-

Purify the product by column chromatography to obtain the final compound.

Causality: The remaining hydroxyl group at the 2-position can be readily converted to an ethoxy group via a Williamson ether synthesis.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1245563-13-6 | [9] |

| Molecular Formula | C₁₄H₁₄ClNO₂ | [10] |

| Molecular Weight | 263.7 g/mol | [10] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred |

Spectroscopic Data (Predicted)

While experimental spectroscopic data is not publicly available, the following are predicted characteristic signals based on the structure of the molecule:

-

¹H NMR: Protons of the pyridine ring are expected to appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The benzylic protons should appear as a singlet around δ 5.0-5.5 ppm. The ethoxy group will show a quartet and a triplet in the upfield region.

-

¹³C NMR: The spectrum will show 14 distinct carbon signals corresponding to the pyridine, benzyl, and ethoxy groups.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom ([M+2]+).

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for its incorporation into a variety of drug scaffolds.

Caption: Role of this compound in a typical drug discovery workflow.

Intermediate for the Synthesis of Biologically Active Molecules

The chloro-substituent at the 5-position is a key feature that allows for further functionalization through various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[4] This enables the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, leading to the generation of diverse chemical libraries for biological screening.

Scaffold for Kinase Inhibitors

Substituted pyridines are common scaffolds in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[10] The pyridine core can mimic the adenine region of ATP and form key hydrogen bonding interactions within the kinase active site. The substituents on the pyridine ring can be modified to achieve potency and selectivity for specific kinases.

Precursor for Agrochemicals

Similar to their applications in pharmaceuticals, substituted pyridines are also important intermediates in the synthesis of agrochemicals, such as herbicides and insecticides.[4]

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its multi-functionalized pyridine core provides a versatile platform for the synthesis of novel and diverse molecular entities. While specific data on this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route and discussion of its potential applications are intended to serve as a valuable resource for researchers working in medicinal chemistry and organic synthesis.

References

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Abstract

This technical guide provides a comprehensive analysis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. While not extensively documented in public literature, its molecular architecture combines several key functional groups—a chloro handle for cross-coupling, a labile benzyloxy protecting group, and an ethoxy moiety—that make it a highly versatile intermediate for the synthesis of complex molecular scaffolds. This whitepaper outlines the molecule's structural and physicochemical properties, proposes a robust synthetic pathway from common starting materials, details a full suite of predicted analytical characterization data (NMR, MS, IR), and explores its potential chemical reactivity and utility in drug development. The methodologies and predictions herein are grounded in established principles of organic chemistry and analogous transformations of functionalized pyridines.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of modern drug design. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's steric and electronic profile, enabling the optimization of its pharmacokinetic and pharmacodynamic properties.

This compound emerges as a valuable, albeit specialized, building block. It offers three distinct points of chemical modification:

-

The C5-Chloro Group: An established handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon- or heteroatom-based substituents.[2][3]

-

The C3-Benzyloxy Group: A standard protecting group for the phenol functionality, which can be selectively removed via catalytic hydrogenation to unmask a hydroxyl group for further derivatization.

-

The C2-Ethoxy Group: An electron-donating group that modulates the reactivity of the pyridine ring and can influence binding interactions in a final target molecule.

This guide serves to consolidate the theoretical and practical knowledge required to synthesize, characterize, and strategically deploy this intermediate in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyridine ring substituted at the 2, 3, and 5 positions. The arrangement of an electron-donating ethoxy group at C2, an electron-donating benzyloxy group at C3, and an electron-withdrawing chloro group at C5 creates a unique electronic distribution that governs its reactivity.

| Property | Predicted Value | Source / Method |

| Molecular Formula | C₁₄H₁₄ClNO₂ | - |

| Molecular Weight | 263.72 g/mol | - |

| Monoisotopic Mass | 263.07131 Da | Predicted |

| XLogP3 | 3.8 | Predicted (Analogous to PubChem CID: 177796995[4]) |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 3 (N, O, O) | - |

| Appearance | Predicted to be an off-white to pale yellow solid or oil | Based on similar compounds |

Proposed Synthetic Pathway

As no direct synthesis of this compound is prominently published, we propose a logical and efficient three-step pathway starting from the readily accessible precursor, 5-chloro-2,3-dihydroxypyridine. The synthesis of this starting material can be achieved from 2-amino-5-chloropyridine through a series of diazotization, nitration, reduction, and final diazotization steps.[5]

The overall synthetic strategy prioritizes the selective protection of the more acidic 3-hydroxy group, followed by the alkylation of the 2-hydroxy group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-(Benzyloxy)-5-chloro-2-hydroxypyridine

-

Causality: The 3-hydroxyl group of the starting material exhibits greater phenolic character and acidity compared to the 2-hydroxypyridine tautomer, which exists in equilibrium with its pyridone form. This difference allows for its selective benzylation under mild basic conditions using a weak base like potassium carbonate, which preferentially deprotonates the more acidic site.

-

Protocol:

-

To a solution of 5-chloro-2,3-dihydroxypyridine (1.0 eq) in anhydrous acetone (10 mL/mmol), add potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired product.

-

Step 2: Synthesis of this compound

-

Causality: The remaining hydroxyl group at the C2 position is alkylated in the final step. A strong, non-nucleophilic base like sodium hydride is required to fully deprotonate the less acidic hydroxyl, forming the corresponding alkoxide. This potent nucleophile then readily displaces iodide from ethyl iodide in an Sₙ2 reaction to form the target ether.

-

Protocol:

-

Dissolve 3-(Benzyloxy)-5-chloro-2-hydroxypyridine (1.0 eq) in anhydrous THF (15 mL/mmol) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture at 0 °C for 30 minutes, allowing for complete deprotonation.

-

Add ethyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product, this compound.

-

Spectroscopic and Analytical Characterization (Predicted)

The following section provides predicted data based on the analysis of similar structures and standard spectroscopic principles.[6][7][8]

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the two pyridine protons and the protons of the ethoxy and benzyloxy substituents.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Pyridine H-4 | 7.50 - 7.65 | d | 1H | Doublet due to coupling with H-6. |

| Pyridine H-6 | 8.05 - 8.20 | d | 1H | Most downfield pyridine proton, adjacent to N. |

| Benzyl-Ph | 7.25 - 7.45 | m | 5H | Aromatic protons of the benzyl group. |

| Benzyl-CH₂ | 5.10 - 5.25 | s | 2H | Singlet, characteristic of the benzylic methylene. |

| Ethoxy-CH₂ | 4.30 - 4.45 | q | 2H | Quartet due to coupling with the methyl protons. |

| Ethoxy-CH₃ | 1.35 - 1.50 | t | 3H | Triplet due to coupling with the methylene protons. |

Carbon NMR (¹³C NMR) Spectroscopy

| Assignment | Predicted δ (ppm) | Notes |

| Pyridine C-2 | 160 - 163 | Attached to ethoxy group. |

| Pyridine C-6 | 145 - 148 | Attached to nitrogen. |

| Pyridine C-4 | 138 - 141 | - |

| Benzyl C-ipso | 135 - 137 | - |

| Pyridine C-3 | 133 - 136 | Attached to benzyloxy group. |

| Benzyl C-ortho/para | 128 - 129 | - |

| Benzyl C-meta | 127 - 128 | - |

| Pyridine C-5 | 122 - 125 | Attached to chlorine. |

| Benzyl-CH₂ | 70 - 72 | - |

| Ethoxy-CH₂ | 63 - 65 | - |

| Ethoxy-CH₃ | 14 - 16 | - |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The fragmentation pattern will likely be dominated by the cleavage of the benzylic ether bond.

-

Predicted [M+H]⁺: 264.07856 (for C₁₄H₁₅ClNO₂⁺)

-

Key Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1580 - 1610 | C=C / C=N Stretch | Pyridine Ring |

| 1200 - 1300 | C-O Stretch | Aryl Ether |

| 1050 - 1150 | C-O Stretch | Alkyl Ether |

| 700 - 800 | C-Cl Stretch | Aryl Halide |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for sequential, site-selective functionalization.

Caption: Key reactive sites on the this compound scaffold.

-

Cross-Coupling at C5: The chloro group is the primary site for introducing molecular diversity. Palladium- or nickel-catalyzed cross-coupling reactions can be employed to form new C-C, C-N, or C-O bonds, making this a powerful method for late-stage functionalization in a synthetic route.[2] The electron-donating alkoxy groups may enhance the oxidative addition step in some catalytic cycles.

-

Deprotection at C3: The benzyl ether is readily cleaved under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). This unmasks the 3-hydroxyl group, which can then be used for further modifications such as esterification, etherification, or conversion to a triflate for another round of cross-coupling.

-

Reactivity of the Ring: The pyridine nitrogen makes the ring electron-deficient overall and susceptible to nucleophilic attack, although this is less common than substitution on the halogenated position. The nitrogen itself can be protonated or act as a ligand for metal coordination.[9]

Conclusion

This compound stands as a potent and versatile synthetic intermediate for the construction of highly functionalized pyridine-based molecules. This guide has provided a comprehensive framework for its synthesis, a detailed predictive analysis of its spectroscopic signature, and an expert evaluation of its chemical reactivity. By leveraging the orthogonal reactivity of its chloro, benzyloxy, and ethoxy functionalities, researchers and drug development professionals can efficiently access novel chemical matter, accelerating the discovery of new therapeutics and functional materials.

References

- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). beilstein-journals.org.

- Multifunctionalization of 3‐Chloropyridine.

- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC, NIH.

- Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. (2015). PubMed.

- The Essential Role of 3-Chloropyridine in Organic Synthesis. ningboinno.com.

- Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine.

- Reactions of 2‐halopyridines to form 2‐alkyl pyridines.

- THE PREPARATION OF 2-ALKYL AND 2-ARYL PYRIDINES AND QUINOLINES BY THE GRIGNARD REACTION. Journal of the American Chemical Society.

- Diverse reactivity of an iron–aluminium complex with substituted pyridines. RSC Publishing.

- A practical two-step procedure for the preparation of enantiopure pyridines. (2011). PMC, NIH.

- Supplementary Inform

- 2-(Benzyloxy)-5-(3-chloro-5-ethynylphenyl)pyridine. PubChem.

- Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025).

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

- 3-(benzyloxy)-5-(chloromethyl)pyridine hydrochloride. PubChem.

- 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) 1h nmr. ChemicalBook.

- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (CN101830845A).

- 2-chloro-5-ethyl pyridine preparation method. (CN104529881B).

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI.

- Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene). (CN102936236A).

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Benzyloxy)-5-(3-chloro-5-ethynylphenyl)pyridine | C20H14ClNO | CID 177796995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Diverse reactivity of an iron–aluminium complex with substituted pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and materials science. The elucidated three-step synthesis is designed for reproducibility and scalability, emphasizing the chemical principles and strategic considerations behind each transformation.

Strategic Overview of the Synthetic Pathway

The synthesis of the target molecule, this compound, is predicated on a logical sequence of transformations starting from a readily accessible precursor. The core strategy involves the sequential and regioselective functionalization of a pyridine ring. The pathway can be dissected into three primary stages:

-

Formation of a Key Dichloro-Intermediate: Synthesis of 2,5-dichloro-3-hydroxypyridine, which establishes the foundational chlorine and hydroxyl substituents.

-

Hydroxyl Group Protection: Benzylation of the 3-hydroxy group to form 3-(Benzyloxy)-2,5-dichloropyridine. This step is crucial to prevent the acidic proton from interfering with the subsequent nucleophilic substitution.

-

Regioselective Ethoxylation: A nucleophilic aromatic substitution (SNAr) reaction to selectively replace the chlorine atom at the C2 position with an ethoxy group, yielding the final product.

This approach ensures high regioselectivity and leverages well-established, reliable chemical reactions.

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of Key Intermediate: 2,5-Dichloro-3-hydroxypyridine

The synthesis begins with the preparation of 2,5-dichloro-3-hydroxypyridine, a pivotal intermediate for subsequent functionalization.

Synthetic Approach and Mechanistic Insight

This transformation is achieved by treating 5-chloro-2,3-dihydroxypyridine with a powerful chlorinating agent, phosphoryl chloride (POCl₃).[1] 2-Hydroxypyridines exist in equilibrium with their pyridin-2-one tautomers. It is the pyridin-2-one form that reacts with POCl₃. The mechanism involves the activation of the carbonyl oxygen by the electrophilic phosphorus atom of POCl₃, followed by the displacement of the resulting phosphate ester by a chloride ion. This effectively converts the C=O group into a C-Cl bond. The hydroxyl group at the 3-position is less reactive under these conditions and remains intact. The synthesis of the precursor, 5-chloro-2,3-dihydroxypyridine, can be accomplished via a multi-step sequence starting from 2-amino-5-chloropyridine.[2]

Detailed Experimental Protocol

-

Setup: To a dry, sealed reaction tube equipped with a magnetic stirrer, add 5-chloro-2,3-dihydroxypyridine (1.0 eq).

-

Reagent Addition: In a fume hood, carefully add phosphoryl chloride (POCl₃, 10-15 eq) to the reaction tube.

-

Reaction: Seal the tube tightly and heat the mixture in a heating mantle or oil bath to 180°C. Maintain this temperature overnight (approx. 16-18 hours) with continuous stirring.

-

Work-up: After cooling the reaction to room temperature, carefully unseal the tube in a well-ventilated fume hood. Distill off the excess POCl₃ under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to yield 2,5-dichloro-3-hydroxypyridine as a solid.

Data Summary: Chlorination Reaction

| Parameter | Value | Reference / Comment |

| Starting Material | 5-Chloro-2,3-dihydroxypyridine | Synthesis described in[2] |

| Reagent | Phosphoryl Chloride (POCl₃) | Acts as both reagent and solvent |

| Temperature | 180°C | High temperature drives the reaction |

| Reaction Time | 16-18 hours | Overnight reaction |

| Typical Yield | 60-75% | Dependent on purity of starting material |

| Product M.P. | 160-161°C | Reported literature value |

Part 2: Protection of the Hydroxyl Group via Benzylation

To prevent the acidic proton of the 3-hydroxyl group from interfering with the final ethoxylation step, it must be protected. The benzyl group is an ideal choice due to its stability under a wide range of conditions and its ease of removal if necessary.

Strategy and Rationale: Williamson Ether Synthesis

The benzylation is a classic Williamson ether synthesis. The hydroxyl group of 2,5-dichloro-3-hydroxypyridine is first deprotonated by a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to form a more nucleophilic phenoxide-like anion. This anion then displaces the bromide from benzyl bromide (BnBr) in an SN2 reaction to form the benzyl ether. DMF is an excellent solvent for this reaction as its polar aprotic nature effectively solvates the cation of the base, enhancing the nucleophilicity of the anion.

Detailed Experimental Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloro-3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

-

Reagent Addition: Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is purified by column chromatography to afford 3-(Benzyloxy)-2,5-dichloropyridine.

Data Summary: Benzylation Reaction

| Parameter | Value | Reference / Comment |

| Substrate | 2,5-Dichloro-3-hydroxypyridine | - |

| Reagents | Benzyl bromide (BnBr), K₂CO₃ | Standard Williamson ether synthesis conditions[3] |

| Solvent | Anhydrous DMF | Polar aprotic solvent |

| Temperature | 60-70°C | Moderate heating |

| Reaction Time | 4-6 hours | Monitor by TLC |

| Typical Yield | 85-95% | Generally a high-yielding reaction |

Part 3: Regioselective Ethoxylation

The final step is the introduction of the ethoxy group at the C2 position via a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choice: Regioselectivity

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens.[4] The C2 and C6 positions are the most electrophilic due to their proximity to the electron-withdrawing nitrogen atom. In the case of 3-(Benzyloxy)-2,5-dichloropyridine, the C2 position is significantly more activated towards nucleophilic attack than the C5 position. The attack of the ethoxide nucleophile at C2 allows the negative charge in the intermediate Meisenheimer complex to be delocalized onto the ring nitrogen, a highly stabilizing interaction.[5][6] Such stabilization is not possible for an attack at C5. This electronic preference ensures high regioselectivity for the desired product.

Detailed Experimental Protocol

-

Setup: Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.5-2.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the freshly prepared sodium ethoxide solution, add a solution of 3-(Benzyloxy)-2,5-dichloropyridine (1.0 eq) in absolute ethanol.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and neutralize carefully with dilute aqueous HCl. Remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

Data Summary: Ethoxylation Reaction

| Parameter | Value | Reference / Comment |

| Substrate | 3-(Benzyloxy)-2,5-dichloropyridine | - |

| Nucleophile | Sodium Ethoxide (NaOEt) | Prepared in situ from Na and EtOH |

| Solvent | Absolute Ethanol | Acts as solvent and reagent source |

| Temperature | Reflux (~78°C) | - |

| Reaction Time | 6-8 hours | Monitor by TLC |

| Typical Yield | 70-85% | Good yields for SNAr on activated pyridines[7] |

Experimental Workflow and Validation

A self-validating protocol requires checkpoints throughout the synthesis. Each intermediate should be purified and characterized (e.g., by NMR, MS, and melting point) to confirm its identity and purity before proceeding to the next step.

Caption: Self-validating experimental workflow.

Conclusion

The synthesis of this compound is reliably achieved through a robust three-step sequence involving chlorination, hydroxyl protection, and regioselective nucleophilic aromatic substitution. The causality behind each step—from the choice of chlorinating agent to the predictable regiochemistry of the final SNAr reaction—is well-supported by fundamental principles of heterocyclic chemistry. This guide provides the detailed protocols and scientific rationale necessary for researchers to successfully replicate this synthesis in a laboratory setting.

References

-

ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

-

Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available at: [Link]

-

Wikipedia. (n.d.). Phosphoryl chloride. Available at: [Link]

-

Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. Available at: [Link]

- Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

-

RSC Publishing. (n.d.). Reaction of phosphoryl chloride in pyridine with halogenohydrins. Available at: [Link]

- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- Google Patents. (n.d.). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

- Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.

-

PubChem. (n.d.). 2-(Benzyloxy)-5-(3-chloro-5-ethynylphenyl)pyridine. Available at: [Link]

- Google Patents. (n.d.). CN107365334B - Process for benzylation of monoglycosides.

Sources

- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 2. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 3. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloro-2-ethoxypyridine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications.

Nomenclature and Core Physical Properties

This compound is a multifaceted molecule featuring a central pyridine ring decorated with three distinct functional groups: a benzyloxy, a chloro, and an ethoxy group. This unique combination of substituents imparts specific electronic and steric properties that are of significant interest in the design of novel bioactive compounds.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1245563-13-6 | N/A |

| Molecular Formula | C₁₄H₁₄ClNO₂ | N/A |

| Molecular Weight | 263.72 g/mol | N/A |

| Physical State | Not available. Likely a solid at room temperature. | N/A |

| Melting Point | Not available. | N/A |

| Boiling Point | Not available. | N/A |

| Solubility | Not available. Expected to be soluble in common organic solvents. | N/A |

Proposed Synthesis and Mechanistic Insights

Synthetic Pathway

The proposed synthesis involves a three-step sequence:

-

Diazotization and Hydrolysis: 2-Amino-5-chloropyridine is converted to the corresponding 2-hydroxy-5-chloropyridine via a diazotization reaction, followed by hydrolysis.

-

Nitration: The resulting 2-hydroxy-5-chloropyridine is nitrated at the 3-position to yield 2-hydroxy-3-nitro-5-chloropyridine.

-

Reduction and Diazotization/Hydroxylation: The nitro group is reduced to an amine, which is then diazotized and hydrolyzed to afford the key intermediate, 5-chloro-2,3-dihydroxypyridine.

-

Selective Ethoxylation: The more acidic 2-hydroxyl group is selectively ethoxylated.

-

Benzylation: The remaining hydroxyl group at the 3-position is benzylated to yield the target compound.

A Chinese patent describes a method for synthesizing the key intermediate, 5-chloro-2,3-dihydroxypyridine, from 2-amino-5-chloropyridine[1]. This intermediate is crucial for the subsequent etherification steps.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

This procedure is adapted from a patented method[1].

-

Diazotization of 2-Amino-5-chloropyridine: To a solution of 2-amino-5-chloropyridine in aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 1 hour at this temperature.

-

Hydrolysis: The reaction mixture is then slowly heated to 80-90 °C and maintained at this temperature until the evolution of nitrogen gas ceases, yielding 2-hydroxy-5-chloropyridine.

-

Nitration: The 2-hydroxy-5-chloropyridine is dissolved in concentrated sulfuric acid and cooled. A mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The mixture is then stirred at room temperature for several hours.

-

Reduction: The resulting 2-hydroxy-3-nitro-5-chloropyridine is reduced to 3-amino-2-hydroxy-5-chloropyridine using a reducing agent such as iron powder in the presence of an acid (e.g., HCl).

-

Final Diazotization and Hydrolysis: The 3-amino-2-hydroxy-5-chloropyridine is subjected to another diazotization reaction followed by hydrolysis to yield 5-chloro-2,3-dihydroxypyridine.

Step 2: Selective Ethoxylation of 5-Chloro-2,3-dihydroxypyridine

-

To a solution of 5-chloro-2,3-dihydroxypyridine in a suitable solvent (e.g., DMF or acetone), a mild base (e.g., K₂CO₃) is added.

-

Ethyl iodide is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The 2-hydroxy group is more acidic and therefore more reactive towards alkylation under these conditions.

Step 3: Benzylation of 5-Chloro-2-ethoxy-3-hydroxypyridine

-

The crude 5-chloro-2-ethoxy-3-hydroxypyridine is dissolved in a polar aprotic solvent like DMF.

-

A stronger base, such as sodium hydride, is added portion-wise at 0 °C.

-

Benzyl bromide is then added dropwise, and the reaction is allowed to proceed at room temperature until completion.

-

Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography to afford the final product. The synthesis of a related compound, 3-(benzyloxy)-5-(chloromethyl)pyridine, involves the benzylation of 3-hydroxypyridine using benzyl chloride under basic conditions[2].

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as the protons of the ethoxy and benzyloxy groups.

-

Pyridine Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring.

-

Benzene Protons: A multiplet in the aromatic region (δ 7.2-7.5 ppm) integrating to five protons.

-

Benzyloxy Methylene Protons: A singlet around δ 5.0-5.5 ppm, corresponding to the two -CH₂- protons of the benzyloxy group.

-

Ethoxy Protons: A quartet around δ 4.0-4.5 ppm for the -OCH₂- protons and a triplet around δ 1.2-1.5 ppm for the -CH₃ protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected signals include:

-

Pyridine Carbons: Signals in the aromatic region, with the carbon bearing the ethoxy group appearing at a lower field (more deshielded) and the carbon bearing the benzyloxy group also being significantly deshielded.

-

Benzene Carbons: Signals in the aromatic region (δ 125-140 ppm).

-

Benzyloxy Methylene Carbon: A signal around δ 70-75 ppm.

-

Ethoxy Carbons: Signals for the -OCH₂- carbon around δ 60-65 ppm and the -CH₃ carbon around δ 14-16 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 263 and 265 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for benzylic ethers would involve cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91, corresponding to the benzyl cation (C₇H₇⁺)[3]. Another likely fragmentation would be the loss of the ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the various functional groups present[4][5][6][7]:

-

C-O-C (Ether) Stretching: Strong bands in the region of 1250-1000 cm⁻¹.

-

C=C and C=N (Aromatic Ring) Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H (Aromatic) Stretching: Bands above 3000 cm⁻¹.

-

C-H (Aliphatic) Stretching: Bands just below 3000 cm⁻¹.

-

C-Cl Stretching: A band in the 800-600 cm⁻¹ region.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates[8][9][10]. The specific combination of substituents in this compound suggests several potential avenues for its application in drug discovery.

-

Scaffold for Kinase Inhibitors: The pyridine core is a well-established scaffold for the development of kinase inhibitors. The substituents on the ring can be tailored to interact with specific residues in the ATP-binding pocket of various kinases.

-

Antiviral and Antimicrobial Agents: Many pyridine derivatives exhibit potent antiviral and antimicrobial activities. The lipophilic benzyloxy and ethoxy groups could enhance cell membrane permeability, a desirable property for such agents.

-

Central Nervous System (CNS) Active Compounds: The overall lipophilicity of the molecule suggests it may have the potential to cross the blood-brain barrier, making it a candidate for the development of drugs targeting CNS disorders[11].

The chloro substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn[12]. Specific toxicity data is not available, but as with all novel chemical entities, it should be treated as potentially hazardous.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.

-

Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

This compound represents a synthetically accessible and potentially valuable building block for medicinal chemistry research. While specific data on its properties and biological activity are currently limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The insights provided herein are intended to empower researchers and drug development professionals to explore the potential of this and related substituted pyridine scaffolds in the quest for novel therapeutics.

References

-

Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Journal of Nanophotonics. [Link]

-

Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–463. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 2942. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]

-

Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

-

Pinto, M., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. RSC Advances, 7(84), 53577-53584. [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 167, 269-305. [Link]

-

Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 2-(Benzyloxy)pyridine. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. [Link]

-

Genov, M., et al. (2021). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Liu, H., et al. (2010). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. [Link]

-

PubChem. 3-Benzyloxypyridine. [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 167, 269-305. [Link]

-

Charles River Laboratories. (2022, March 17). Medicinal Chemistry. YouTube. [Link]

- Google Patents.

-

Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

-

Al-Wahaibi, L. H., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 12(45), 29363-29377. [Link]

-

Zhang, L., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 203, 156-162. [Link]

-

Grybaitė, B., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(19), 3465. [Link]

-

Khan, I., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22394. [Link]

-

PrepChem. Synthesis of 2-ethoxycarbonyl-3-hydroxy-5-chloro-thiophene. [Link]

-

CP Lab Safety. 3-Benzyloxy-5-chloro-2-ethoxypyridine, min 96%, 100 grams. [Link]

-

Frontier Specialty Chemicals. 3-Chloro-5-hydroxy-2-methoxypyridine. [Link]

- Google Patents. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).

-

Griffith University. A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Systems. [Link]

Sources

- 1. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. calpaclab.com [calpaclab.com]

Foreword: The Enduring Relevance of the Pyridine Scaffold

An In-Depth Technical Guide to Substituted Pyridine Derivatives: Synthesis, Characterization, and Applications

The pyridine ring, a simple six-membered heterocycle, is an isostere of benzene where one carbon atom is replaced by nitrogen.[1][2] This seemingly minor alteration fundamentally changes the molecule's electronic properties, reactivity, and biological interactions, transforming it into what medicinal chemists refer to as a "privileged scaffold."[1][3] Its presence is ubiquitous, from essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes to a vast array of FDA-approved drugs and advanced materials.[1][4][5] According to the US-FDA, at least 95 approved pharmaceutical drugs feature a pyridine core, a testament to its versatility.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices, the nuances of characterization, and the strategic application of pyridine derivatives in modern science. We will explore the core chemistry, from classical ring-forming reactions to modern functionalization techniques, and connect these synthetic realities to their profound impact on medicine and materials.

Part 1: The Chemistry of Pyridine - A Tale of Two Reactivities

The nitrogen atom in the pyridine ring is sp2 hybridized, and its lone pair of electrons resides in an sp2 orbital in the plane of the ring. This lone pair is not part of the 6-π electron aromatic system, which makes it available to act as a base or nucleophile.[6] This has two major consequences for reactivity:

-

Reactions at the Nitrogen Atom : The lone pair readily reacts with electrophiles, including protons (making pyridine basic), alkyl halides (the Menshutkin reaction), and oxidizing agents to form pyridine N-oxides.[5][7] This N-functionalization is a key strategy for modulating the ring's properties.

-

Reactions at the Carbon Atoms : The electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient compared to benzene. This deactivation renders pyridine less susceptible to electrophilic aromatic substitution (EAS), which, when it does occur under harsh conditions, preferentially directs to the C-3 position.[4][5] Conversely, the electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions.[4][5][7]

This dual nature—the ability to react at both the nitrogen and the ring carbons in distinct ways—is the foundation of pyridine's synthetic versatility.

Caption: Logical relationship of pyridine's dual reactivity modes.

Part 2: Synthesis of Substituted Pyridines

The approach to synthesizing a target pyridine derivative depends heavily on the desired substitution pattern. Methodologies can be broadly categorized into two strategies: building the pyridine core from acyclic precursors or functionalizing a pre-existing pyridine ring.

Ring Construction: Building the Core from the Ground Up

These methods are powerful for creating highly substituted pyridines that might be inaccessible through direct functionalization.

One of the oldest and most reliable methods, the Hantzsch synthesis is a multi-component reaction that typically involves condensing an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[2][6]

-

Causality behind the choice: This method is exceptionally robust and high-yielding for producing symmetrically substituted dihydropyridines. The choice of starting materials directly and predictably dictates the final substitution pattern, making it a cornerstone for building libraries of related compounds. The resulting 1,4-dihydropyridine (DHP) core is itself a critical pharmacophore (e.g., in Nifedipine), but it can also be easily oxidized to the aromatic pyridine.

Experimental Protocol: A Generalized Hantzsch Synthesis

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), the β-ketoester (e.g., ethyl acetoacetate, 2.0 eq.), and the nitrogen source (e.g., ammonium acetate, 1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Condensation: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrates.

-

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

-

Aromatization (Optional): Dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid or chloroform). Add an oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or simply bubble air through the heated solution.

-

Final Workup: After oxidation is complete (monitored by TLC), neutralize the mixture, extract the aromatic pyridine product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the final substituted pyridine.

Caption: Experimental workflow for the Hantzsch pyridine synthesis.

More advanced techniques involve cycloaddition reactions, such as inverse-electron-demand aza-Diels-Alder reactions or [2+2+2] cobalt-mediated cyclizations of alkynes and nitriles.[1]

-

Causality behind the choice: These methods offer access to complex and unconventional substitution patterns with high regioselectivity that are difficult to achieve with classical methods. They are often more atom-economical and can proceed under milder conditions, which is crucial when dealing with sensitive functional groups in late-stage drug synthesis.

Ring Functionalization: Modifying the Core

This is the most common strategy in drug development, where a simple pyridine core is elaborated into a complex, active pharmaceutical ingredient (API).

As mentioned, the pyridine ring is primed for nucleophilic attack at the 2- and 4-positions. A classic example is the Chichibabin reaction , where pyridine reacts with sodium amide to install an amino group at the 2-position.[7]

-

Causality behind the choice: NAS is a direct and powerful way to introduce key functional groups like amines, alkoxides, and thiols. The inherent electronic properties of the ring itself direct the reaction, often requiring no catalyst and providing high regioselectivity.

The development of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) revolutionized pyridine chemistry. These reactions require a pre-functionalized pyridine, typically with a halogen (Br, Cl, I) or a triflate group, which then couples with a wide variety of partners.

-

Causality behind the choice: Cross-coupling offers unparalleled scope and functional group tolerance. It allows for the precise and predictable formation of C-C, C-N, and C-O bonds under relatively mild conditions. This is the workhorse methodology in medicinal chemistry for exploring the "chemical space" around a pyridine core, enabling systematic Structure-Activity Relationship (SAR) studies. For example, a 2-chloropyridine can be coupled with hundreds of different boronic acids (Suzuki coupling) to quickly generate a library of 2-arylpyridines for biological screening.

Part 3: Characterization of Substituted Pyridines

Unambiguous characterization is critical to confirm that the desired molecule has been synthesized. A combination of spectroscopic and analytical techniques is employed.

-

NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation.

-

¹H NMR: Protons on the pyridine ring are deshielded due to the ring current and the nitrogen's electron-withdrawing effect. They typically appear in the aromatic region between δ 7.0 and 9.0 ppm. The proton at C-2 (α to N) is the most deshielded. Coupling patterns (J-coupling) are invaluable for determining the substitution pattern.

-

¹³C NMR: The carbon atoms also show characteristic shifts, with C-2 and C-6 being the most downfield.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.[8]

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. Characteristic stretches for the pyridine ring (C=C and C=N) appear in the 1400-1600 cm⁻¹ region.

-

X-ray Crystallography: Provides the definitive, unambiguous 3D structure of a molecule in the solid state.[7] It is the gold standard for confirming regiochemistry and stereochemistry, especially for complex derivatives or when NMR data is ambiguous.

Part 4: Applications in Drug Discovery and Beyond

The unique properties of the pyridine scaffold have cemented its role in pharmaceuticals, agrochemicals, and materials science.[3][5]

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is not merely a structural component; it actively contributes to a drug's efficacy. Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors. Furthermore, the ring's polarity and basicity can improve a drug molecule's aqueous solubility and bioavailability.[3][4]

The following table summarizes the diverse biological activities exhibited by various substituted pyridine derivatives.

| Biological Activity | Example Drug / Derivative Class | Mechanism/Significance | Reference(s) |

| Antitubercular | Isoniazid, Ethionamide | Isoniazid is a pro-drug activated by mycobacterial catalase-peroxidase, inhibiting mycolic acid synthesis. | [1][9][10] |

| Anticancer | Imatinib (Gleevec), Crizotinib | Imatinib targets specific tyrosine kinases. The pyridine ring is crucial for its binding affinity and selectivity. | [1][8] |

| Antiviral (HIV) | Nevirapine, Delavirdine | Act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with the pyridine core fitting into the enzyme's allosteric pocket. | [1] |

| Anti-inflammatory | Etoricoxib (Arcoxia) | A selective COX-2 inhibitor used to treat arthritis. The pyridine moiety is key to its selectivity. | [6] |

| Cardiovascular | Nifedipine, Amlodipine | Dihydropyridine derivatives that act as calcium channel blockers, leading to vasodilation. Used to treat hypertension. | [1][9][10] |

| Antibacterial | Pyridine-copper complexes, Sulfapyridine | Exhibit broad-spectrum activity, including against multidrug-resistant strains like MRSA.[4] Can disrupt bacterial membranes or inhibit essential enzymes. | [1][4][11] |

| Anticonvulsant | Perampanel | Acts as a selective non-competitive antagonist of the AMPA receptor, used in treating epilepsy. | [6] |

Applications in Catalysis and Materials Science

The nitrogen lone pair makes pyridine and its derivatives excellent ligands for coordinating with transition metals.[4]

-

Ligands in Catalysis: Polydentate ligands like 2,2'-bipyridine (bipy) and 2,2':6',2''-terpyridine (terpy) form stable complexes with a wide range of metals. These complexes are used as catalysts in organic synthesis, polymerization, and oxidation reactions.[12] The rigidity and electronic properties imparted by the pyridine rings are key to tuning the catalyst's activity and selectivity.[12]

-

Functional Materials: Pyridine derivatives are used in the development of functional materials such as organic light-emitting diodes (OLEDs) and as components of ionic liquids.[4] Their thermal stability and electronic properties make them ideal candidates for these advanced applications.

Caption: Role of pyridine synthesis in a typical drug discovery workflow.

Conclusion and Future Perspectives

Substituted pyridine derivatives represent a cornerstone of modern chemical and pharmaceutical science. Their importance stems from a unique combination of electronic properties, synthetic accessibility, and biological relevance. Classical syntheses remain valuable for creating specific scaffolds, while modern cross-coupling and C-H activation techniques provide unprecedented access to chemical diversity, allowing scientists to fine-tune molecular properties with surgical precision.